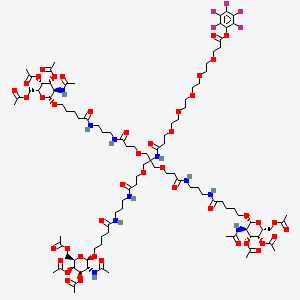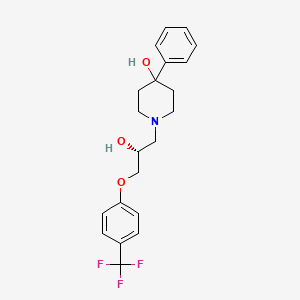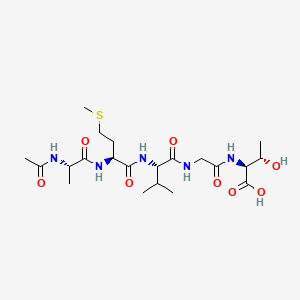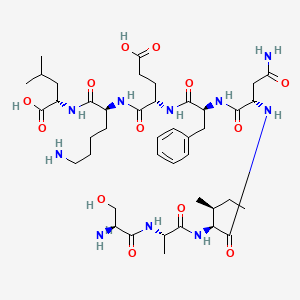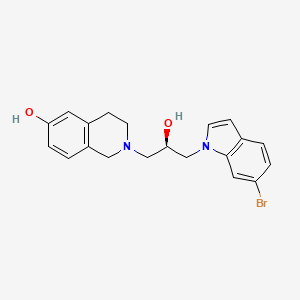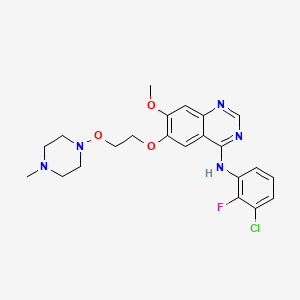
Egfr-IN-91
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Egfr-IN-91 is a small-molecule inhibitor targeting the epidermal growth factor receptor (EGFR), a transmembrane tyrosine kinase receptor. EGFR is a member of the ErbB receptor family and plays a crucial role in regulating cellular processes such as growth, proliferation, differentiation, and survival. Dysregulation of EGFR is associated with various cancers, making it a significant target for cancer therapy .
Preparation Methods
The synthesis of Egfr-IN-91 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The preparation method typically includes:
Formation of Intermediates: The initial steps involve the synthesis of key intermediates through reactions such as nucleophilic substitution and cyclization.
Coupling Reactions: The intermediates are then coupled using reagents like palladium catalysts under controlled conditions to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.
Chemical Reactions Analysis
Egfr-IN-91 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
Egfr-IN-91 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the structure-activity relationship of EGFR inhibitors and to develop new inhibitors with improved efficacy.
Biology: this compound is employed in cell-based assays to investigate the role of EGFR in cellular signaling pathways and to study the effects of EGFR inhibition on cell proliferation and apoptosis.
Medicine: The compound is used in preclinical studies to evaluate its potential as a therapeutic agent for treating EGFR-driven cancers, such as non-small cell lung cancer and colorectal cancer.
Industry: This compound is utilized in the development of diagnostic assays and screening platforms for identifying new EGFR inhibitors
Mechanism of Action
Egfr-IN-91 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase domain. This binding inhibits the kinase activity of EGFR, preventing the phosphorylation of downstream signaling proteins. As a result, the compound disrupts EGFR-mediated signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Egfr-IN-91 is compared with other EGFR inhibitors such as:
Gefitinib: An EGFR tyrosine kinase inhibitor that also targets the ATP-binding site but has different pharmacokinetic properties.
Erlotinib: Another EGFR inhibitor with a similar mechanism of action but distinct clinical applications and resistance profiles.
Osimertinib: A third-generation EGFR inhibitor that is effective against EGFR mutations resistant to first- and second-generation inhibitors.
This compound is unique due to its specific binding affinity and selectivity for EGFR, making it a valuable tool for studying EGFR-related pathways and developing targeted therapies .
Properties
Molecular Formula |
C22H25ClFN5O3 |
|---|---|
Molecular Weight |
461.9 g/mol |
IUPAC Name |
N-(3-chloro-2-fluorophenyl)-7-methoxy-6-[2-(4-methylpiperazin-1-yl)oxyethoxy]quinazolin-4-amine |
InChI |
InChI=1S/C22H25ClFN5O3/c1-28-6-8-29(9-7-28)32-11-10-31-20-12-15-18(13-19(20)30-2)25-14-26-22(15)27-17-5-3-4-16(23)21(17)24/h3-5,12-14H,6-11H2,1-2H3,(H,25,26,27) |
InChI Key |
OXIJKGCVPJOUEO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)OCCOC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


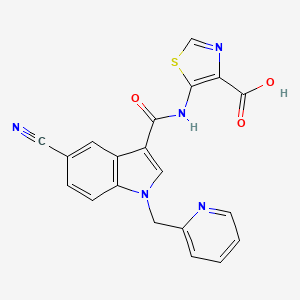
![(2S)-2-amino-4-[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(3-carbamoylphenyl)prop-2-ynyl]amino]butanoic acid](/img/structure/B12380919.png)
![4-(1-cyanopyrrolidine-3-carbonyl)-N-[(4-ethynylphenyl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B12380922.png)

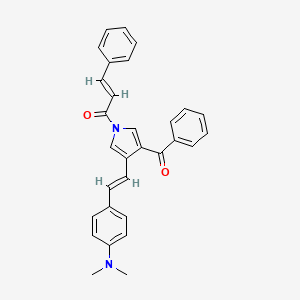
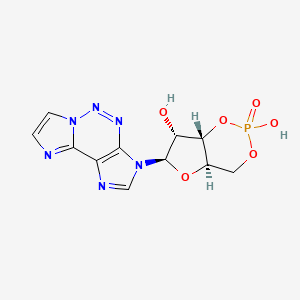
![(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-[(2R,3R,4S,5S,6S)-4,5-dihydroxy-6-methoxycarbonyl-3-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl]oxyoxan-2-yl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid](/img/structure/B12380940.png)
![(2S)-N-[4-[[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]amino]butyl]-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-[1-[2-[(3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]triazol-4-yl]propanamide](/img/structure/B12380941.png)
